1-(3-Bromo-1H-indol-4-yl)ethanone
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis
The indole scaffold is a cornerstone in the development of new therapeutic agents. nih.govijpsr.com Its structural motif is present in a multitude of natural products, alkaloids, and synthetic compounds that exhibit a wide spectrum of pharmacological activities. nih.gov This has made indole and its derivatives a prime target for drug discovery, with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents. nih.govnih.govkit.edu The versatility of the indole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. ijpsr.com This adaptability has cemented the indole scaffold's status as a key pharmacophore in modern drug design. wisdomlib.org
The significance of the indole nucleus extends beyond medicinal chemistry into the realm of organic synthesis. It serves as a fundamental building block for the construction of more complex heterocyclic systems and natural products. The reactivity of the indole ring, particularly its susceptibility to electrophilic substitution, provides a rich platform for a wide range of chemical transformations.
Overview of Brominated Indole Compounds in Chemical Biology
The introduction of a bromine atom onto the indole scaffold can significantly modulate the biological and chemical properties of the resulting compound. fiveable.me Brominated indoles are a class of organic compounds that have garnered considerable attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. fiveable.me The position of the bromine substituent on the indole ring can influence the molecule's reactivity and its binding affinity for specific biological targets. fiveable.me
In chemical biology, brominated indoles serve as valuable tools and synthons. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more elaborate molecular architectures. Furthermore, the inherent properties of bromine, such as its size and electronegativity, can be exploited to probe molecular interactions and to develop selective ligands for various receptors and enzymes. fiveable.me
Specific Focus on 1-(3-Bromo-1H-indol-4-yl)ethanone in Contemporary Research
Among the vast family of brominated indoles, this compound has emerged as a compound of interest in recent research. Its structure features a bromine atom at the 3-position and an acetyl group at the 4-position of the indole ring. This specific substitution pattern makes it a unique building block for the synthesis of more complex indole derivatives, particularly those functionalized at the C4 position, which is traditionally less reactive. rsc.org
While extensive biological data on this compound itself is not widely available in the public domain, its importance lies in its utility as a synthetic intermediate. The presence of the acetyl group provides a reactive site for further chemical transformations, while the bromine atom can be utilized in cross-coupling reactions to introduce a variety of substituents. Research efforts are likely focused on leveraging this compound to create novel molecules with potential therapeutic applications.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | Not available for the 4-yl isomer, but related isomers have CAS numbers. For example, 1-(3-Bromo-1H-indol-1-yl)ethanone is 66417-73-0. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(3-bromo-1H-indol-4-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)7-3-2-4-9-10(7)8(11)5-12-9/h2-5,12H,1H3 |
InChI Key |
GOIAKXHWHIQMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC=C2Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 3 Bromo 1h Indol 4 Yl Ethanone and Analogues
Retrosynthetic Analysis of the 1-(3-Bromo-1H-indol-4-yl)ethanone Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The primary disconnections for this scaffold involve cleaving the bonds to the functional groups on the indole (B1671886) core.
A primary and logical disconnection is at the C3–Br bond. This simplifies the target to the precursor 1-(1H-indol-4-yl)ethanone . The synthetic challenge then becomes the regioselective bromination of this intermediate at the C3 position, which is the most nucleophilic site of the indole ring.
A second approach involves disconnecting the C4-acetyl bond via a Friedel-Crafts-type reaction. This would necessitate the synthesis of a 3-bromoindole intermediate, which would then be acylated at the C4 position. This route may be complicated by the directing effects of the bromine substituent and potential side reactions.
The most fundamental disconnection strategy involves breaking down the indole ring itself. This opens up several classical synthetic pathways. For instance, a Fischer indole synthesis approach would retrospectively lead to a meta-substituted phenylhydrazine (B124118) and a suitable carbonyl compound. Alternatively, a Reissert synthesis would point towards a substituted o-nitrotoluene derivative as a starting point. These strategies focus on constructing the substituted indole core first, followed by any necessary functional group interconversions.
Classical and Modern Approaches to Indole Core Synthesis
The indole nucleus is a cornerstone of many natural products and pharmaceutical agents, leading to the development of numerous synthetic methods for its construction.
Fischer Indole Synthesis and its Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a thermal or acid-catalyzed cyclization. byjus.comwikipedia.org The core of the mechanism is a nih.govnih.gov-sigmatropic rearrangement of the intermediate phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgjk-sci.com
To synthesize the 4-acetylindole precursor for our target molecule, one would typically start with a (3-acetylphenyl)hydrazine. However, the reaction of unsymmetrical ketones can result in two regioisomeric indoles, with the selectivity influenced by factors such as acidity and steric effects. thermofisher.com The classical Fischer synthesis often requires harsh conditions, but modern adaptations have been developed. A notable example is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions. wikipedia.orgjk-sci.com
Table 1: Overview of Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Phenylhydrazine (or derivative), Aldehyde or Ketone |
| Conditions | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂), elevated temperatures. wikipedia.org |
| Key Step | nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer. jk-sci.com |
| Advantages | High versatility, widely applicable for substituted indoles. |
| Limitations | Fails with acetaldehyde (B116499) for synthesizing unsubstituted indole; potential for regioisomers with unsymmetrical ketones. thermofisher.combyjus.com |
Reissert Indole Synthesis and Related Methods
The Reissert indole synthesis offers an alternative route, typically starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org To obtain a 4-substituted indole, the synthesis would require a correspondingly substituted 2-nitrotoluene. The classic Reissert reaction is a powerful method for creating the indole core, which can then be further modified. researchgate.net A notable variation is the Butin modification, which utilizes a furan (B31954) ring-opening to generate a key carbonyl intermediate for the cyclization. wikipedia.org
Multicomponent Reactions for Indole Construction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. arkat-usa.orgacs.org This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govacs.org
Several MCRs have been developed for the synthesis of complex and functionalized indoles. nih.gov These reactions can involve indole itself as a nucleophilic component or build the indole ring from acyclic precursors. arkat-usa.orgnih.gov For example, Ugi-type MCRs can incorporate indole-N-carboxylic acids to produce indole-tethered peptide units, demonstrating the power of this approach for creating structurally diverse libraries for drug discovery. acs.org The development of new MCRs for constructing novel indole-fused heterocyclic systems remains an active area of research. rsc.org
One-Pot Synthetic Procedures for Indole Derivatives
Closely related to MCRs, one-pot syntheses involve sequential reactions within the same vessel without the isolation of intermediates, leading to increased efficiency and reduced waste. A variety of one-pot procedures for indole synthesis have been developed. rsc.orgnih.gov
One such example is an indium-promoted process that combines the hydrohydrazination of terminal alkynes with a subsequent nih.govnih.gov-sigmatropic rearrangement to afford polysubstituted indoles. d-nb.info This method provides a facile route from readily available phenylhydrazines and alkynes. d-nb.info Another innovative one-pot method involves a metal-free, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyzed cascade reaction to produce C(3)-allenyl-(1H)-indoles. rsc.org These procedures represent modern, efficient alternatives to traditional multi-step syntheses. rsc.org
Regioselective Bromination Techniques for Indole Systems
The final key step in the proposed primary synthetic route to this compound is the regioselective bromination of the 1-(1H-indol-4-yl)ethanone intermediate. The electronic properties of the indole ring dictate the site of electrophilic attack.
The C3 position of the indole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. nih.gov The presence of the electron-withdrawing acetyl group at the C4 position deactivates the benzene (B151609) portion of the molecule towards electrophilic attack, further enhancing the intrinsic preference for substitution at the C3 position of the pyrrole (B145914) ring.
Common reagents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent and reaction conditions is critical to ensure high selectivity and avoid side reactions, such as oxidation or multiple brominations. For instance, the bromination of indole-3-acetic acid with NBS can lead to oxindole (B195798) byproducts if conditions are not carefully controlled. bridgew.edu The regioselectivity can be influenced by steric hindrance and electronic interactions from existing substituents. wuxiapptec.com In some cases, enzymatic halogenation using halogenase enzymes can provide exceptional regioselectivity for the C3-bromination of indole derivatives. nih.gov
Table 2: Reagents for Regioselective Bromination of Indoles
| Reagent | Typical Conditions | Comments |
|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, CH₂Cl₂, or CCl₄ at low temperatures (e.g., 0 °C to rt) | Mild and highly selective for the C3 position. |
| Bromine (Br₂) | Acetic acid, Dioxane, or other polar solvents, often with a buffer | More reactive than NBS; can lead to over-bromination if not controlled. rsc.org |
| Pyridinium (B92312) bromide perbromide | Pyridine (B92270) or THF | A solid, safer alternative to liquid bromine. |
Bromination with N-Bromosuccinimide (NBS) and Other Bromine Sources
The bromination of indoles can be achieved using various reagents, with N-Bromosuccinimide (NBS) being one of the most common and versatile. manac-inc.co.jp NBS is a convenient, crystalline solid that serves as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions. manac-inc.co.jporganic-chemistry.org
When reacting with electron-rich aromatic systems like indoles, NBS typically participates in electrophilic aromatic substitution. The nitrogen atom in NBS is bonded to two electron-withdrawing carbonyl groups, which polarizes the N-Br bond and makes the bromine atom electrophilic. manac-inc.co.jp This allows for the bromination of activated aromatic rings under relatively mild conditions. For indoles, the reaction with NBS in a polar solvent like THF or DMF at low temperatures generally leads to selective bromination at the C3 position due to its high electron density.
Other brominating agents include molecular bromine (Br₂), pyridinium bromide perbromide, and enzymatic systems. cdnsciencepub.comacs.org Molecular bromine is highly reactive and can lead to over-bromination or polymerization of the indole substrate if conditions are not carefully controlled. acs.org Using pyridine as a solvent can help to moderate the reactivity of Br₂ and neutralize the HBr byproduct, improving yields of 3-bromoindole. cdnsciencepub.com Vanadium bromoperoxidase (V-BrPO) represents an enzymatic approach that can catalyze the bromination of the indole ring, typically attacking the C2-C3 double bond. escholarship.org
The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding side reactions. For a substrate like 4-acetylindole, the C3 position remains the most activated site for electrophilic attack, making reagents like NBS suitable for introducing the bromine atom at this position.
| Reagent | Typical Conditions | Selectivity/Remarks | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Polar solvents (THF, DMF, Acetonitrile), often at low temperature | Generally provides good selectivity for the C3 position in electrophilic substitution. Can also be used for radical bromination at allylic/benzylic positions under initiation (light, AIBN). manac-inc.co.jpmasterorganicchemistry.com | manac-inc.co.jpmanac-inc.co.jpmasterorganicchemistry.com |
| Bromine (Br₂) | Various solvents; can be used with a base like pyridine to control reactivity. | Highly reactive, can lead to polysubstitution and polymerization. Reaction control is crucial. | acs.org |
| Pyridinium Bromide Perbromide | Pyridine solvent, 0-2 °C | A solid, more easily handled source of bromine. Used for the synthesis of 3-bromoindole in good yield. cdnsciencepub.com | cdnsciencepub.com |
| Vanadium Bromoperoxidase (V-BrPO) | Aqueous buffer, H₂O₂, KBr | Enzymatic bromination. Reactivity suggests substrate binds to the enzyme, leading to specific product formation (e.g., 3-oxo derivatives from 3-substituted indoles). escholarship.org | escholarship.org |
Directed Bromination Strategies for Specific Indole Positions
While the C3 position of indole is electronically favored for substitution, achieving bromination at other positions, particularly on the benzene ring (C4, C5, C6, C7), requires specific strategies to override the inherent reactivity. This is often accomplished by installing a directing group.
One common strategy involves placing a removable, electron-withdrawing group on the indole nitrogen (N1) or at the C3 position. These groups can deactivate the pyrrole ring towards electrophilic attack, making the benzenoid ring comparatively more reactive. For example, the introduction of electron-withdrawing substituents at N1 and C2 has been used to achieve regioselective bromination at the C6-position. researchgate.net After the desired bromination on the benzene ring is complete, the directing group can be removed.
For functionalization at the C4 position, which is sterically hindered and electronically less favored, directing groups attached to the C3 position have proven effective. nih.gov For instance, theoretical studies on the C4-alkenylation of 3-acetylindole (B1664109) suggest that the acetyl group can act as a directing group in transition metal-catalyzed C-H activation processes, favoring functionalization at the C4 site over the C2 site. nih.gov While this applies to C-H activation, the principle of using substituents to modulate the reactivity of specific positions is a cornerstone of indole chemistry. In the case of electrophilic bromination, an acetyl group at C4 would further deactivate the benzene ring, reinforcing the natural preference for bromination at the still highly nucleophilic C3 position.
Introduction of the Ethanone (B97240) Moiety at the C4 Position on the Indole Ring
The introduction of an acetyl (ethanone) group onto the indole scaffold is a key step in the synthesis of the target molecule. Directing this acylation to the C4 position is a significant challenge due to the electronic properties of the indole ring.
Acylation Reactions on the Indole Scaffold
The most common method for acylating indoles is the Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org This reaction involves treating the indole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Y(OTf)₃). nih.govorganic-chemistry.orgnih.gov However, Friedel-Crafts acylation of unsubstituted (N-H) indoles overwhelmingly favors substitution at the C3 position. nih.govorganic-chemistry.org
Several challenges arise during the Friedel-Crafts acylation of indoles:
Regioselectivity: The high nucleophilicity of C3 makes it the primary site of attack.
N-Acylation: The nitrogen atom can also be acylated, leading to mixtures of N-acyl, C3-acyl, and N,C3-diacyl products. nih.gov
Polymerization: The acidic conditions can induce polymerization of the electron-rich indole ring. nih.gov
Synthetic Routes to Acetyl Indole Derivatives
Given the difficulty of direct C4-acylation, the synthesis of 4-acetylindole, the precursor to this compound, typically involves constructing the indole ring from an already appropriately substituted benzene derivative. For example, the Batcho-Leimgruber indole synthesis can be adapted to produce 4-substituted indoles from ortho-substituted nitrotoluenes. researchgate.net
Alternative strategies for accessing C4-functionalized indoles often rely on transition-metal-catalyzed C-H functionalization, although these methods are more commonly applied for arylation or alkenylation and often require a directing group. nih.gov Once 4-acetylindole is obtained, the subsequent bromination step can proceed. The synthesis of 3-acetylindoles, by contrast, is much more straightforward and can be achieved by direct Friedel-Crafts acylation of indole with reagents like acetyl chloride or acetic anhydride. researchgate.net
Functional Group Transformations and Derivatization from this compound
The bromo and ethanone functionalities on the this compound scaffold serve as handles for further chemical modifications, allowing for the synthesis of a diverse library of analogues.
Oxidation and Reduction Reactions of Related Indole Compounds
The acetyl group and the indole ring itself are susceptible to both oxidation and reduction, leading to a variety of derivatives.
Reduction Reactions: The carbonyl of the acetyl group can be selectively reduced. Treatment of 3-acetylindole with milder reducing agents like lithium borohydride (B1222165) (LiBH₄) can yield the corresponding secondary alcohol, 1-(1H-indol-3-yl)ethanol. researchgate.net More powerful reducing agents, such as diborane (B8814927) (B₂H₆) or LiBH₄ under reflux conditions, can achieve complete reduction of the carbonyl group to a methylene (B1212753) group, affording the 3-ethylindole derivative. researchgate.net This differential reactivity allows for controlled synthesis of either the alcohol or the alkyl derivative.
Oxidation Reactions: The oxidation of acetylindoles can proceed at several positions. The acetyl group itself can be oxidized; for example, treatment of 3-acetylindole with selenium dioxide can convert the acetyl group into an α-keto-acid moiety. researchgate.net The indole ring is also prone to oxidation. Many oxidizing agents, including NBS in aqueous media, m-CPBA, or electrochemical methods, can oxidize 3-substituted indoles to their corresponding 2-oxindole derivatives. researchgate.netresearchgate.netrsc.org This transformation is a common route to the oxindole core, a prevalent motif in natural products. The reaction with NBS in t-butyl alcohol, for instance, can convert 3-alkylindoles into the corresponding oxindole. researchgate.net
| Starting Material Type | Reaction | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| 3-Acetylindole | Carbonyl Reduction (Partial) | LiBH₄ (mild conditions) | 1-(1H-Indol-3-yl)ethanol | researchgate.net |
| 3-Acetylindole | Carbonyl Reduction (Full) | LiBH₄ (reflux) or Diborane (B₂H₆) | 3-Ethylindole | researchgate.net |
| 3-Acetylindole | Acetyl Group Oxidation | Selenium Dioxide (SeO₂) | 2-(1H-Indol-3-yl)-2-oxoacetic acid | researchgate.net |
| 3-Alkylindole | Ring Oxidation | NBS / t-BuOH | 2-Oxindole derivative | researchgate.net |
| 3-Substituted Indole | Ring Oxidation | Electrochemical, KBr | 2-Oxindole derivative | researchgate.netrsc.org |
Nucleophilic and Electrophilic Substitution Reactions Involving the Bromine Atom and Indole Ring
The bromine atom at the C3 position of the indole ring is a versatile handle for introducing various functional groups through nucleophilic substitution reactions. These reactions typically proceed via mechanisms such as SNAr (nucleophilic aromatic substitution), although the electron-rich nature of the indole ring can sometimes complicate these transformations.
Nucleophilic Substitution Reactions:
Nucleophilic substitution reactions on 3-bromoindoles can be challenging. However, with potent nucleophiles, substitution can be achieved. For instance, the reaction of 3-bromoindoles with thiophenols can lead to the formation of 3-thioether-substituted indoles. The choice of base and the nature of the halogen atom are critical for the success of these reactions. For example, using a stronger base like cesium carbonate can favor the substitution product over reduction. nih.gov N-protection of the indole, for instance with a tosyl group, can also influence the selectivity of the reaction, sometimes leading to better yields of the desired substitution product. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes) can be employed to introduce aryl, heteroaryl, or alkynyl groups at the C3 position of the indole ring. nih.gov These reactions typically offer high yields and good functional group tolerance.
Electrophilic Substitution Reactions:
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. However, with the C3 position blocked by a bromine atom in this compound, electrophilic attack is directed to other positions of the indole ring, such as C2, C5, C6, or C7, depending on the directing effects of the existing substituents and the reaction conditions. The acetyl group at the C4 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Further bromination of a 3-bromoindole can occur at the C5 position. nih.gov
Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, onto the indole ring, typically at the C5 or C6 positions.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups. researchgate.netchemijournal.com The regioselectivity is influenced by the existing substituents.
The reactivity of indoles in electrophilic substitution is significantly higher than that of benzene. nih.gov The choice of catalyst and reaction conditions is crucial to control the regioselectivity and avoid polysubstitution or side reactions. For example, montmorillonite (B579905) clay K-10 has been used as a mild, non-corrosive catalyst for electrophilic substitution of indoles with ketones.
Table 1: Examples of Nucleophilic and Electrophilic Substitution Reactions on Indole Derivatives
| Reaction Type | Substrate | Reagent(s) | Product(s) | Key Observations | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-2-CF3-indole | 4-Methylthiophenol, Cs2CO3 | 3-(4-Methylthio)phenyl-2-CF3-indole | Cesium carbonate as a base favored the substitution product over reduction. | nih.gov |
| Palladium-Catalyzed Cross-Coupling (Suzuki) | 3-Bromo-2-CF3-indole | Phenyl boronic acid, Pd catalyst | 3-Phenyl-2-CF3-indole | High yields (72-98%) were achieved. | nih.gov |
| Electrophilic Bromination | 3-Bromo-2-CF3-indole | Br2 in CH2Cl2 | 3,5-Dibromo-2-CF3-indole | Second bromination occurs at the C5 position. | nih.gov |
| Friedel-Crafts Acylation | 1-(Phenylsulfonyl)indole | Acetic anhydride, AlCl3 | 3-Acetyl-1-(phenylsulfonyl)indole | A convenient method for synthesizing 3-acylindoles. | chemijournal.com |
Cyclization and Condensation Reactions for Novel Heterocyclic Adducts
The acetyl group at the C4 position and the adjacent N-H group of the indole ring in this compound provide reactive sites for cyclization and condensation reactions, leading to the formation of novel heterocyclic systems fused to the indole core.
Cyclization Reactions:
Intramolecular cyclization reactions can lead to the formation of polycyclic indole derivatives. For instance, derivatives of this compound can be designed to undergo cyclization to form carboline or other fused heterocyclic systems. The specific reaction conditions and the nature of the substituents will determine the outcome of the cyclization.
Condensation Reactions:
The acetyl group's carbonyl moiety is susceptible to condensation with various nucleophiles, particularly those containing primary amino groups, to form imines (Schiff bases) or enamines. These intermediates can then undergo further reactions, including cyclization, to generate a wide array of heterocyclic adducts.
Common condensation reactions include:
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems. scirp.orgnih.govmdpi.com These products are valuable intermediates for the synthesis of more complex heterocyclic structures.
Reaction with Hydrazines and Hydrazides: Condensation with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyridazinone rings fused to the indole. scirp.org
Reaction with Hydroxylamine: This reaction forms an oxime, which can be a precursor for other functional groups or can participate in cyclization reactions.
Claisen-Schmidt Condensation: Reaction with aldehydes or ketones in the presence of an acid or base catalyst can form chalcone-like structures, which are versatile precursors for various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.
These condensation reactions significantly expand the chemical diversity of derivatives that can be accessed from this compound, opening avenues for the discovery of new bioactive molecules and functional materials.
Table 2: Examples of Condensation Reactions Involving Indole Derivatives
| Reaction Type | Indole Substrate | Condensation Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Indole-3-carboxaldehyde | Cyanoacetamide | Triethylamine, reflux | 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide | scirp.org |
| Knoevenagel Condensation | Indole-3-carboxaldehyde | Ethyl cyanoacetate | Triethylamine, reflux | Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate | scirp.org |
| Claisen-Schmidt Condensation | Indole-3-carbaldehyde | 4-Bromoacetophenone | NaOH, microwave irradiation | (E)-1-(4-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one (Indolyl chalcone) | |
| Condensation with Amine | Indole-3-carboxaldehyde | Thiourea and Phenacyl bromide | Acetic acid, reflux | N-[1H-indol-3-ylmethylene]-1,3-thiazol-2-amine derivative | scirp.org |
| Condensation with Active Methylene Ketone | Indole-3-carboxaldehyde | 3-Acetyl-2H-chromen-2-one | Piperidine, reflux | 3-[3-(1H-indol-3-yl)prop-2-enoyl]-2H-chromen-2-one | scirp.org |
Mechanistic Investigations of Biological Activity
Target Identification and Validation for Indole (B1671886) Derivatives
The initial step in harnessing the therapeutic potential of indole derivatives is target identification and validation. danaher.com This process involves pinpointing a specific biological entity, such as a protein or gene, that interacts with the compound and whose modulation could lead to a therapeutic benefit. technologynetworks.com A promising drug target typically has a confirmed role in the pathophysiology of a disease, is not uniformly expressed throughout the body, and has a structure that is amenable to binding by a small molecule. technologynetworks.com
For indole derivatives, target identification often employs a combination of approaches. Phenotypic screening, where compounds are tested for their effect on cellular or organismal models of disease, can reveal novel activities. tecan.com Subsequently, techniques like proteomic analysis can identify the specific proteins whose expression or function is altered by the compound. danaher.com Genetic approaches, which manipulate the expression of specific genes, can also help generate hypotheses about potential targets. danaher.com
Once a potential target is identified, it must be validated. danaher.com Validation is the process of confirming that modulating the target will indeed have the desired therapeutic effect. danaher.comtecan.com This involves a series of experiments in disease-relevant cell and animal models to demonstrate the target's functional role in the disease phenotype. technologynetworks.com For instance, indole derivatives designed based on the structure of the TolC protein, an efflux pump in E. coli, were validated as inhibitors of this pump, demonstrating their potential to overcome antibiotic resistance. nih.gov The ultimate validation comes from clinical trials, where the drug's efficacy is tested in humans. technologynetworks.com
Molecular Interactions with Biological Macromolecules
The biological effects of 1-(3-Bromo-1H-indol-4-yl)ethanone and related indole derivatives stem from their direct molecular interactions with various biological macromolecules. These interactions can lead to the inhibition of enzymes, the modulation of receptors, and interference with protein-protein interactions.
Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, particularly on histone tails, acting as "readers" of the epigenetic code. acs.orgrsc.org The CREB-binding protein (CBP) and its homolog EP300 are crucial coactivators with histone acetyltransferase activity, and their bromodomains are vital for the regulation of gene transcription. edpsciences.orgnih.gov Targeting these bromodomains with small molecule inhibitors has emerged as a promising strategy in oncology. edpsciences.orgelifesciences.org
Several indole-based compounds have been identified as potent and selective inhibitors of the CBP/EP300 bromodomains. For example, researchers developed a series of 1-(1H-indol-1-yl)ethanone derivatives that effectively inhibit CBP/EP300 bromodomains and suppress the growth of castration-resistant prostate cancer cells. edpsciences.orgnih.gov Further optimization led to the discovery of Y08197, a 1-(indolizin-3-yl)ethanone (B13102092) derivative, which selectively inhibits the CBP bromodomain with a half-maximal inhibitory concentration (IC₅₀) of approximately 100 nM. nih.gov This inhibition disrupts the interaction between androgen receptors and their coactivator CBP, representing a novel therapeutic approach for prostate cancer. nih.gov The binding of these inhibitors to the bromodomain is typically driven by interactions with key residues in the acetyl-lysine binding pocket. acs.org
Table 1: Indole Derivatives as Bromodomain Inhibitors
| Compound Class | Target Bromodomain | IC₅₀ | Therapeutic Area |
|---|---|---|---|
| 1-(1H-indol-1-yl)ethanone derivatives | CBP/EP300 | Nanomolar range | Prostate Cancer |
| 1-(indolizin-3-yl)ethanone (Y08197) | CBP | 100.67 ± 3.30 nM | Prostate Cancer |
This table is interactive and can be sorted by column.
Indole derivatives exhibit a broad spectrum of enzyme inhibitory activity. nih.gov
Cyclooxygenase-2 (COX-2): The indole scaffold is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), which inhibits COX enzymes. nih.gov More recent research has focused on developing novel indole derivatives that specifically target the COX-2 pathway to reduce inflammation with potentially fewer side effects. nih.gov
Acetylcholinesterase and Butyrylcholinesterase: These enzymes are key targets in the management of Alzheimer's disease. The development of inhibitors for these enzymes is an active area of research, and the indole nucleus serves as a scaffold for designing new potential therapeutics.
DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are essential enzymes and validated targets for antibiotics. nih.govnih.gov They control DNA topology, and their inhibition leads to bacterial cell death. nih.gov While the major class of inhibitors, fluoroquinolones, are not indole-based, research into novel inhibitors has explored various chemical scaffolds. For instance, digallic acid and other gallate derivatives have been shown to be potent, ATP-competitive inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov The search for new, non-intercalating inhibitors that act on allosteric sites or the ATPase domain is ongoing to combat rising antibiotic resistance. nih.gov
Indole derivatives are known to modulate the function of various receptors, particularly ligand-gated ion channels and G-protein coupled receptors (GPCRs). nih.gov
Serotonin (B10506) Receptors (5-HT): The 5-HT₂A receptor, a GPCR, is a primary target for serotonergic psychedelics and many antipsychotic drugs. wikipedia.org The 5-HT₃ receptor is a ligand-gated ion channel. nih.gov Indole derivatives can act as modulators of these receptors. For example, 5-Cl-indole has been shown to be a positive allosteric modulator of the 5-HT₃A receptor, potentiating the current induced by serotonin. nih.gov This compound exhibits a novel mechanism where, in the presence of the natural ligand (5-HT), it can also bind to the orthosteric site, further increasing receptor activity. nih.gov
Benzodiazepine Receptor (BzR): The BzR is a binding site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov Indole derivatives have been developed as ligands for this site, with their binding affinity and mode depending on the substitution pattern on the indole ring. nih.gov
Adenosine (B11128) Receptors: Indole derivatives have also been explored as allosteric modulators of the human adenosine A₂B receptor, a GPCR involved in various physiological processes. nih.gov
The interaction of these indole-based ligands with their respective receptors is governed by specific structural features that allow for hydrogen bonding, hydrophobic interactions, and π-stacking within the receptor's binding pocket. wikipedia.orgwikipedia.org
Cellular Pathway Modulation by Indole-Derived Compounds
By interacting with key molecular targets, indole derivatives can modulate complex cellular signaling pathways, ultimately affecting cell fate and function.
Indole and its derivatives can significantly regulate gene expression in both prokaryotic and eukaryotic cells. nih.gov
In bacteria such as Vibrio cholerae, indole acts as an extracellular signal that influences the expression of a wide array of genes, including those involved in biofilm formation, motility, and virulence. nih.gov It can modulate signaling cascades that involve transcriptional regulators like σ⁵⁴. nih.gov Synthetic indole derivatives have been developed that are far more potent than indole itself in modulating these pathogenic behaviors. nih.gov
In eukaryotic cells, the ability of indole derivatives to inhibit the bromodomains of CBP and EP300 provides a direct mechanism for regulating gene expression. nih.govelifesciences.org By blocking these epigenetic "readers," the compounds can prevent the recruitment of the transcriptional machinery to specific genes. nih.gov For example, inhibition of CBP/EP300 bromodomains by specific inhibitors leads to the downregulation of the transcription factor IRF4 and its downstream target, the oncogene c-MYC, in multiple myeloma cells. elifesciences.org Similarly, in prostate cancer cells, the inhibitor Y08197 reduces the expression of androgen receptor-regulated genes like PSA, KLK2, and TMPRSS2, as well as oncogenes such as C-MYC and ERG. nih.gov This modulation of gene expression can induce cell cycle arrest and apoptosis, highlighting the therapeutic potential of targeting these epigenetic pathways. elifesciences.orgnih.govnih.gov
Cell Cycle Regulation and Apoptosis Induction Mechanisms
There is no available research describing how or if this compound affects the cell cycle or induces programmed cell death (apoptosis) in any cell line.
Microtubule Network Disruption
No studies have been published that examine the interaction of this compound with the microtubule network, a common target for anti-cancer agents.
Interference with Anti-Apoptotic Proteins (e.g., Mcl-1)
There is no evidence to indicate that this compound interferes with anti-apoptotic proteins such as Myeloid cell leukemia 1 (Mcl-1).
Preclinical Pharmacological Research and Potential Applications
Anti-Cancer Research Applications
There is no publicly available scientific literature detailing the efficacy of 1-(3-Bromo-1H-indol-4-yl)ethanone against any cancer cell lines, including but not limited to Prostate Cancer, Human Cervical Cancer, HCT-116, MCF-7, HeLa, A549, or DU145. Furthermore, no studies on its modulation of oncogenic signaling pathways have been found.
Antimicrobial Research Applications
Specific investigations into the antibacterial, antifungal, or antiviral properties of this compound are absent from the current body of scientific literature. There is no documented evidence of its activity against bacteria such as Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, or Mycobacterium tuberculosis, nor any reported antifungal or antiviral effects.
Inhibition of Bacterial Biofilm Formation
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical settings. Research into novel anti-biofilm agents is therefore of critical importance. While extensive research on a wide range of indole (B1671886) derivatives has demonstrated their potential to interfere with biofilm formation, specific studies on this compound are not yet available in the public domain. The broader class of halogenated indoles has been noted for its antimicrobial properties, suggesting that this compound could be a candidate for future investigation in this area.
Neuroprotective and Central Nervous System Research Applications
The indole nucleus is a core scaffold in many neuroactive compounds, including neurotransmitters like serotonin (B10506). This has prompted research into synthetic indole derivatives for their potential to treat neurodegenerative diseases and other central nervous system (CNS) disorders. Some bromo-substituted indole compounds have been investigated for their neuroprotective effects. For instance, certain bromo-indole derivatives have shown an affinity for receptors in the CNS and have been explored as potential ligands for imaging neurodegenerative pathologies. However, specific preclinical data on the neuroprotective or CNS-related activities of this compound have not been reported in the currently available scientific literature.
Anti-inflammatory and Analgesic Research
Chronic inflammation and pain are complex physiological processes, and the search for new therapeutic agents with improved efficacy and safety profiles is ongoing. Indole-containing compounds have a long history in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin (B1671933) being a notable example. The anti-inflammatory and analgesic potential of various substituted indole derivatives is an active area of research. While the therapeutic potential of this class of compounds is recognized, there are currently no specific published studies detailing the anti-inflammatory or analgesic properties of this compound.
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. The results of these simulations are often expressed as a binding energy or docking score, indicating the strength of the interaction.
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression increases significantly at sites of inflammation. nih.gov This difference has made COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
Molecular docking studies are frequently used to identify and optimize COX-2 inhibitors. The active site of COX-2 features a notable side pocket that is absent in COX-1, allowing for the design of selective inhibitors. dergipark.org.tr Docking simulations analyze how a ligand, such as 1-(3-Bromo-1H-indol-4-yl)ethanone, might fit into this active site and interact with key amino acid residues. Although specific docking studies for this compound against COX-2 are not detailed in publicly available literature, the table below illustrates the typical data generated from such a simulation, using the known inhibitor Meloxicam as a reference for the types of interactions observed.
Table 1: Illustrative Docking Interaction Data for a Ligand with COX-2 Active Site
| Parameter | Illustrative Finding |
|---|---|
| Binding Energy | -9.5 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 |
| Types of Interactions | Hydrogen bonds, van der Waals forces, Pi-sulfur interactions |
| Predicted Inhibition Constant (Ki) | 150 nM |
Note: This data is illustrative and not specific to this compound.
Bromodomains are conserved protein modules that recognize acetylated lysine (B10760008) residues on histone proteins and other transcription factors. mdpi.comresearchgate.net This recognition is a key mechanism in the regulation of gene transcription. mdpi.com The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD4, are considered important targets for drug development in oncology and inflammatory diseases. mdpi.commdpi.com
The binding site of a bromodomain is a hydrophobic cavity formed by a bundle of four alpha-helices. researchgate.net Computational studies, including molecular dynamics simulations and binding free energy calculations, are vital for understanding how inhibitors bind within this pocket and disrupt the native protein-protein interactions. mdpi.com These simulations can reveal crucial information about the structural flexibility of the protein upon ligand binding and identify "hot spot" residues that contribute most to the binding energy. mdpi.comresearchgate.net While no specific studies on the interaction between this compound and bromodomains are documented, the principles of binding involve interactions with conserved residues within the hydrophobic pocket.
Table 2: Typical Residue Interactions for a Ligand in a Bromodomain (e.g., BRD4) Binding Pocket
| Residue | Type of Interaction |
|---|---|
| Trp81 | Pi-pi stacking |
| Pro82 | van der Waals |
| Asn140 | Hydrogen bond with acetyl-lysine mimic |
| Tyr97 | van der Waals |
Note: This data is illustrative and not specific to this compound.
DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes found in bacteria but not in humans, making them excellent targets for antibacterial agents. nih.govmdpi.com These enzymes manage the topological state of DNA during replication and transcription. mdpi.comnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenation, or unlinking, of daughter chromosomes after replication. nih.gov
Inhibitors of these enzymes, such as the quinolone antibiotics, act by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. nih.gov Molecular docking is a key tool to predict how novel compounds might bind to the ATP-binding site of the GyrB subunit of DNA gyrase or the active site of topoisomerase IV. mdpi.com For example, studies on other compounds have shown binding energies and interactions comparable to known inhibitors like novobiocin. mdpi.com There are no specific published docking results for this compound with these enzymes.
Table 3: Illustrative Docking Results for a Ligand against E. coli DNA Gyrase B
| Ligand | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Novobiocin (Reference) | -9.4 | Hydrogen bonds with Asp73, van der Waals with Ile78, Ile94 |
| Illustrative Compound | -8.9 | Hydrogen bonds with Asp73, Pi-cation with Arg76 |
Note: This data is illustrative and not specific to this compound.
The RelA/SpoT homolog (RelSeq) is an enzyme responsible for the synthesis and hydrolysis of the alarmone molecules guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. These molecules are central to the "stringent response" in bacteria, a survival mechanism triggered by nutritional stress. Inhibiting this pathway is a potential strategy for developing new antibacterial agents.
Computational docking simulations would be a primary method to screen for potential inhibitors of the RelSeq enzyme. Such studies would aim to identify compounds that can bind to either the synthetase or hydrolase active sites, thereby disrupting the regulation of the stringent response. Currently, there is no publicly available research detailing the docking of this compound with the RelSeq enzyme.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule, which are critical determinants of its reactivity and interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests that the molecule is more reactive.
These parameters are typically calculated using methods like Density Functional Theory (DFT). nih.gov For this compound, such calculations would reveal its electron-donating and accepting capabilities, providing a theoretical basis for its potential reactivity in chemical and biological systems. Specific quantum chemical calculations for this compound are not found in the surveyed literature.
Table 4: Illustrative Quantum Chemical Property Data for a Molecule
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Represents electron-donating ability |
| LUMO Energy | -1.8 eV | Represents electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability |
Note: This data is illustrative and not specific to this compound.
Molecular Electrostatic Potential Analysis
A Molecular Electrostatic Potential (MEP) analysis for this compound would be a critical step in understanding its reactivity and intermolecular interactions. This computational method calculates the electrostatic potential at different points on the electron density surface of a molecule, providing a visual representation of its charge distribution.
In a hypothetical MEP map of this compound, one would expect to observe:
Electronegative Regions (Red/Yellow): These regions, indicating a negative electrostatic potential, would likely be concentrated around the oxygen atom of the ethanone (B97240) group and, to a lesser extent, the bromine atom and the nitrogen atom of the indole (B1671886) ring. These sites would represent the most probable areas for electrophilic attack and hydrogen bond acceptance.
Electropositive Regions (Blue): Positive electrostatic potential would be anticipated around the hydrogen atom attached to the indole nitrogen, making it a likely hydrogen bond donor site.
The interplay of these electrostatic regions would be crucial in determining how the molecule docks into the active site of a biological target.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be constructed based on its key structural features.
A putative pharmacophore model for this compound would likely include:
A hydrogen bond donor feature corresponding to the N-H group of the indole.
A hydrogen bond acceptor feature associated with the carbonyl oxygen of the ethanone moiety.
An aromatic ring feature representing the indole scaffold.
A halogen bond donor feature associated with the bromine atom.
This model could then be used to perform a virtual screening of large chemical databases to identify other molecules that share the same pharmacophoric features. This process has the potential to uncover novel ligands with similar or improved biological activity. While no specific virtual screening studies have been reported for this compound, related research on other indole derivatives has successfully employed this technique to identify novel inhibitors for various protein targets.
Predictive Modeling for Biological Activity and ADMET Properties
Predictive modeling utilizes computational algorithms to forecast the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These in silico predictions are invaluable for prioritizing compounds for further experimental testing.
Biological Activity Prediction: Without known biological targets for this compound, predictive models would be based on its structural similarity to compounds with known activities. For instance, various indole derivatives have shown promise as anticancer agents, and predictive models could assess the likelihood of this compound sharing similar mechanisms of action.
ADMET Properties Prediction: A standard ADMET profile for this compound would involve the prediction of several key parameters. The table below presents a hypothetical, predictive ADMET profile for the compound, based on general computational models.
| Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Permeable | May indicate potential for central nervous system activity or side effects. |
| Plasma Protein Binding | High | Could affect the free concentration of the drug available for action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Likely | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Unlikely | Lower risk of interactions with drugs metabolized by this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Suggests a potential pathway for renal clearance. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
| Ames Mutagenicity | Low probability | Suggests a lower potential to be carcinogenic. |
It is crucial to emphasize that the data in this table is illustrative and not based on published, specific predictions for this compound.
Future Directions and Research Opportunities
Development of Novel Derivatization Strategies for Enhanced Potency and Selectivity
The chemical architecture of 1-(3-Bromo-1H-indol-4-yl)ethanone provides three primary reactive sites for derivatization: the bromo substituent, the acetyl group, and the indole (B1671886) nitrogen. A systematic exploration of reactions at these sites is a critical first step toward generating a library of analogs with improved potency and selectivity for specific biological targets.
The bromine atom at the C3 position is particularly amenable to modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce a diverse array of aryl, heteroaryl, or alkynyl groups. Furthermore, Buchwald-Hartwig amination could be used to install various amine functionalities. These modifications can profoundly influence the molecule's steric and electronic properties, which are crucial for optimizing interactions with target proteins.
The acetyl group at C4 offers another versatile handle for chemical modification. It can undergo condensation reactions to form Schiff bases, hydrazones, and chalcones, introducing new structural motifs and potential hydrogen bonding partners. scirp.org The ketone can also be reduced to a secondary alcohol, which could then be used in esterification or etherification reactions.
Finally, the indole nitrogen can be alkylated or acylated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn affects cell permeability and metabolic stability. A strategic combination of these derivatization approaches will be essential for developing lead compounds with desirable pharmacokinetic and pharmacodynamic profiles. nih.gov
| Reactive Site | Potential Reaction | Functional Group Transformation | Potential Impact |
|---|---|---|---|
| C3-Bromine | Suzuki Coupling | Introduction of aryl/heteroaryl groups | Enhanced binding affinity, target selectivity |
| C3-Bromine | Buchwald-Hartwig Amination | Formation of C-N bonds (amines) | Improved solubility, new H-bond interactions |
| C4-Acetyl | Knoevenagel Condensation | Formation of α,β-unsaturated ketones | Altered electronic properties, new reactive sites |
| C4-Acetyl | Reductive Amination | Conversion of ketone to amine | Introduction of basic center, improved solubility |
| N1-Indole | N-Alkylation | Introduction of alkyl/benzyl groups | Modulation of lipophilicity and metabolic stability |
Exploration of New Biological Targets and Uncharted Pathways
The indole nucleus is a privileged scaffold known to interact with a wide range of biological targets. nih.govnih.gov Derivatives of this compound should be systematically screened against various target classes implicated in human diseases.
Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. nih.govresearchgate.net Many successful kinase inhibitors are based on indole or azaindole scaffolds. mdpi.com Derivatives of the title compound could be evaluated for inhibitory activity against kinases known to be dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.net
GPCR Modulation: G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets for approximately 34% of all FDA-approved drugs. nih.gov Indole derivatives have been successfully developed as ligands for various aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors, which are important targets for neuropsychiatric disorders. nih.gov Screening new analogs against a panel of GPCRs could uncover novel modulators for neurological or metabolic diseases. nih.gov
Other Emerging Targets: The therapeutic landscape is continually expanding to include novel target classes. The CREB-binding protein (CBP) and its homolog EP300, which are bromodomain-containing proteins, have emerged as targets for cancer and inflammatory diseases, with some 1-(1H-indol-1-yl)ethanone derivatives showing promise as inhibitors. nih.gov Other potential targets for indole-based compounds include indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy and sphingosine (B13886) kinases for inflammation and cancer. acs.orgnih.gov Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also reveal unexpected therapeutic applications and uncharted biological pathways.
| Potential Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, c-Met, CHK1, Aurora Kinases nih.govnih.govmdpi.comresearchgate.net | Oncology |
| GPCRs | Serotonin (5-HT) Receptors, Dopamine Receptors nih.gov | Neuroscience, Psychiatry |
| Epigenetic Proteins | CBP/EP300 Bromodomains nih.gov | Oncology, Inflammation |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO) acs.orgnih.gov | Immuno-oncology |
| Lipid Kinases | Sphingosine Kinase 1/2 (SphK1/2) nih.gov | Inflammation, Cancer |
Advanced Computational Approaches in Rational Drug Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process, enabling the rational design and optimization of new molecules. nih.gov For this compound, these methods can guide the synthesis of derivatives with a higher probability of success.
Molecular Docking and Virtual Screening: Once a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of virtual libraries of derivatives. This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. For example, docking studies have been instrumental in developing new indole-based COX-2 inhibitors and IDO inhibitors. acs.orgeurekaselect.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. These simulations can assess the stability of the predicted binding pose, reveal the role of water molecules in the binding site, and calculate binding free energies, offering a more accurate prediction of potency.
Quantitative Structure-Activity Relationship (QSAR): As experimental data for a series of derivatives becomes available, QSAR models can be developed. These models establish a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs.
| Computational Method | Application in Drug Design | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of virtual compounds. eurekaselect.com | Prioritization of synthetic candidates. |
| Virtual Screening | Screen large libraries of virtual derivatives against a target. nih.gov | Identification of novel hit scaffolds. |
| Molecular Dynamics (MD) | Simulate ligand-protein dynamics and stability. | Refined binding poses and free energy calculations. |
| QSAR | Model the relationship between structure and activity. | Prediction of activity for new, unsynthesized analogs. |
Integration of Multi-Omics Data in Elucidating Comprehensive Mechanistic Insights
To fully understand the biological effects of a novel compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular pathways modulated by this compound and its derivatives. mdpi.comfrontiersin.org
Transcriptomics (RNA-Seq): This technique measures the expression levels of all genes in a cell or tissue. Treating cells with a compound and performing RNA-Seq can reveal which genes are up- or down-regulated, providing clues about the affected signaling pathways and biological processes.
Proteomics: This approach analyzes the entire protein content of a cell, including post-translational modifications. Proteomics can identify the direct protein targets of a drug and downstream changes in protein expression that result from target engagement. nih.gov
Metabolomics: By measuring the levels of small-molecule metabolites, metabolomics provides a functional readout of the cellular state. nih.gov This can reveal changes in metabolic pathways that are a consequence of the drug's action.
Integrating these multi-omics datasets can build a unified network model of the compound's mechanism of action. nih.gov This holistic view helps to confirm on-target effects, identify potential off-target liabilities, discover biomarkers for drug response, and generate new hypotheses about the compound's therapeutic potential. mdpi.com
| Omics Technology | Level of Measurement | Information Gained |
|---|---|---|
| Transcriptomics | RNA (Gene Expression) | Identifies regulated genes and pathways. |
| Proteomics | Proteins and Modifications | Identifies protein targets and expression changes. nih.gov |
| Metabolomics | Metabolites | Reveals alterations in cellular metabolism. nih.gov |
| Multi-Omics Integration | Systems-level network | Provides a comprehensive view of the mechanism of action. mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromo-1H-indol-4-yl)ethanone?
- Methodological Answer : A two-step approach is typically employed:
Friedel-Crafts Acylation : Introduce the ethanone group to the indole ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Bromination : Electrophilic bromination at the 3-position of the indole ring using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
Validation: Confirm regioselectivity via NMR and mass spectrometry. For example, bromination at the 3-position is favored due to the electron-rich nature of indole’s pyrrole ring.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous indole derivatives (e.g., 1-(Indolin-7-yl)ethanone ).
- IR : Identify carbonyl (C=O) stretch near 1700 cm⁻¹ and N-H stretches (indole) .
- Elemental Analysis : Match calculated and observed C, H, N, Br percentages.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR (NOESY for spatial proximity) and X-ray crystallography (if crystals are obtainable) .
- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA).
- Case Study : Discrepancies in bromine position can arise due to tautomerism; dynamic NMR or variable-temperature studies clarify such ambiguities .
Q. How can computational chemistry predict the reactivity of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The bromine atom and carbonyl group are key reactive centers.
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Tools : Use Schrödinger Suite or GAMESS for docking studies .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Challenges : Low solubility in common solvents and polymorphism.
- Solutions :
- Solvent Screening : Test DMSO/EtOH mixtures or chloroform/hexane gradients.
- Crystallization Additives : Use ionic liquids or co-crystallizing agents.
- Refinement Tools : Employ SHELXL for high-resolution refinement, leveraging its robustness for small-molecule crystallography .
Q. What methodologies study the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.
- Metabolic Profiling : LC-MS/MS to identify metabolites in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
